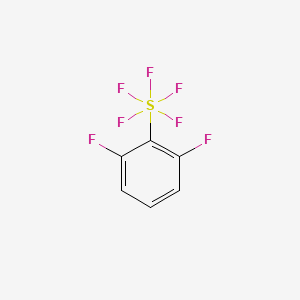![molecular formula C13H17F3N4O2 B3043486 3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid CAS No. 874802-36-5](/img/structure/B3043486.png)
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid
Übersicht
Beschreibung
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid, commonly referred to as 3-TFMPPA, is an organic compound that has gained interest in recent years due to its wide range of potential applications in scientific research. It is a small molecule that is comprised of a trifluoromethylpyrimidine nucleus and a 1,4-diazepan-1-yl group attached to a propanoic acid group. 3-TFMPPA is an important molecule due to its ability to act as an inhibitor of enzymes, allowing for the study of enzyme activity and regulation in a variety of biological systems.
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Chemical Properties
- Hybrid Catalysts for Pyrimidine Derivatives : The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability, has been extensively explored. Diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been employed for this purpose, highlighting the compound's role in developing lead molecules (Parmar, Vala, & Patel, 2023).
Biological and Medicinal Applications
- Biological Significance of 1,4-Diazepines : 1,4-Diazepine derivatives, closely related in structure, exhibit significant biological activities, including antipsychotic, antibacterial, antifungal, and anticancer properties. This review underscores the importance of these compounds in pharmaceutical industries, pointing towards the potential exploration of related structures for therapeutic use (Rashid et al., 2019).
Chemical Synthesis and Development
- Facile Synthesis of Pyrimido[4,5-b]Quinolines : The synthesis of pyrimido[4,5-b]quinolines from 1,3-diaryl barbituric acid demonstrates the chemical versatility and potential pharmaceutical applications of these compounds. Such developments indicate the scope for novel derivatives with enhanced biological activities (Nandha Kumar et al., 2001).
Pharmacophore Design for Kinase Inhibitors
- p38α MAP Kinase Inhibitors : Pyrimidine and imidazole scaffolds serve as selective inhibitors for p38 mitogen-activated protein kinase, a target for proinflammatory cytokine release inhibition. This exemplifies the role of pyrimidine derivatives in designing selective kinase inhibitors, offering insights into structure-activity relationships and the development of new therapeutic agents (Scior et al., 2011).
Anti-inflammatory and Anti-cancer Applications
- Anti-inflammatory Pyrimidines : Research developments in the syntheses and anti-inflammatory activities of pyrimidine derivatives highlight their potential as anti-inflammatory agents. The ability to inhibit crucial inflammatory mediators showcases their therapeutic prospects in treating inflammation-related disorders (Rashid et al., 2021).
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition can lead to significant alterations in cell cycle progression, including the induction of apoptosis within certain cell types . The compound’s inhibitory activity has been demonstrated with IC50 values ranging from 0.057 ± 0.003 to 0.119 ± 0.007 μM, indicating a potent effect .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. By halting the cell cycle, the compound prevents the proliferation of cells, particularly cancer cells . This can lead to the induction of apoptosis, or programmed cell death, further reducing the number of cancer cells .
Pharmacokinetics
The potency of the compound, as indicated by its low ic50 values, suggests that it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .
Eigenschaften
IUPAC Name |
3-[4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepan-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)10-2-4-17-12(18-10)20-6-1-5-19(8-9-20)7-3-11(21)22/h2,4H,1,3,5-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSHYQQHJHLYCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC=CC(=N2)C(F)(F)F)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]-1,4-diazepan-1-YL}propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



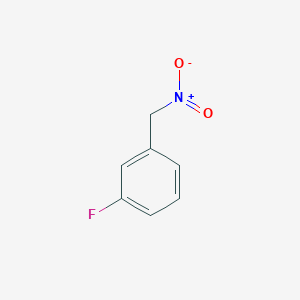
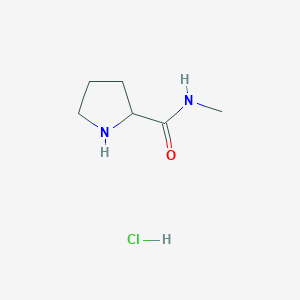
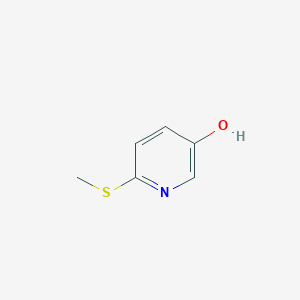
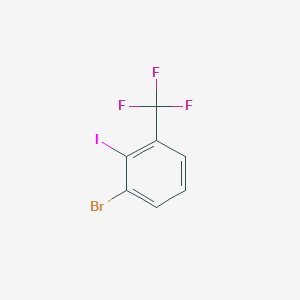
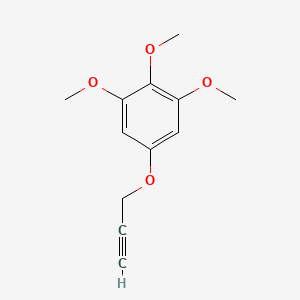
![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)
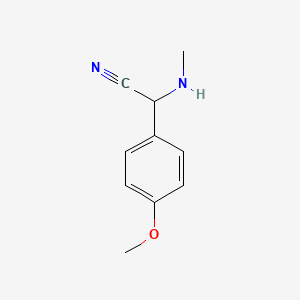
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

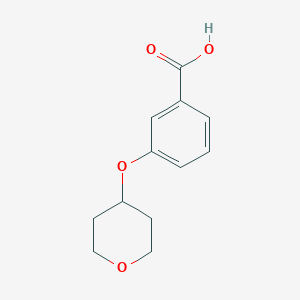
![(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B3043417.png)

